{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone
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Overview
Description
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone is a complex organic compound that features a piperidine ring, a phenyl group, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl and chlorophenoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Phenylmethanone derivatives: These compounds share the phenylmethanone structure and may have similar chemical reactivity.
Uniqueness
{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
919118-48-2 |
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Molecular Formula |
C24H23ClN2O2 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
[4-[2-(4-chlorophenoxy)anilino]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H23ClN2O2/c25-19-10-12-21(13-11-19)29-23-9-5-4-8-22(23)26-20-14-16-27(17-15-20)24(28)18-6-2-1-3-7-18/h1-13,20,26H,14-17H2 |
InChI Key |
WOCQYXIDDNYDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2OC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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